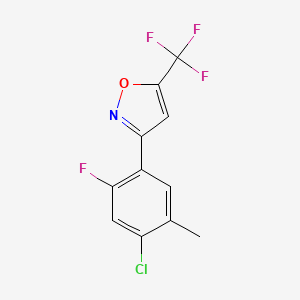

3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole

Descripción

Propiedades

Número CAS |

653569-92-7 |

|---|---|

Fórmula molecular |

C11H6ClF4NO |

Peso molecular |

279.62 g/mol |

Nombre IUPAC |

3-(4-chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C11H6ClF4NO/c1-5-2-6(8(13)3-7(5)12)9-4-10(18-17-9)11(14,15)16/h2-4H,1H3 |

Clave InChI |

KWAYJYCPLIWEGS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Cl)F)C2=NOC(=C2)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Halogenation

A common starting material is 3,4-dimethyl chlorobenzene , which undergoes selective chlorination and fluorination to introduce the chloro and fluoro substituents at the desired positions on the aromatic ring. The chlorination is typically performed under light irradiation with chlorine gas at 50–150 °C without solvent, yielding chloromethyl derivatives with high purity and yield (~63%).

Fluorine-Chlorine Exchange Reaction

The chlorinated intermediate undergoes a fluorine-chlorine exchange reaction using hydrogen fluoride as the fluorine source and a fluorination catalyst such as antimony trichloride or pentachloride. This reaction is conducted under solvent-free conditions at 50–200 °C and 0.1–0.5 MPa pressure, achieving high purity (up to 99%) and yields (83–90%) of the fluorinated aromatic intermediate.

Hydrolysis and Further Functionalization

Hydrolysis of the fluorinated intermediate is performed in the presence of Lewis acid catalysts (e.g., zinc chloride or ferric trichloride) at 90–200 °C with controlled water addition. This step converts chloromethyl groups to aldehydes or carboxyl derivatives, essential for subsequent ring formation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position of the isoxazole ring is introduced via the use of trifluoroacetaldehyde oxime or trifluoroacetaldehyde methyl hemiacetal as precursors. These reagents react with substituted aromatic alkynes or nitrile oxides to form trifluoromethylated isoxazoles through cycloaddition reactions.

Isoxazole Ring Formation

The isoxazole ring is constructed by 1,3-dipolar cycloaddition between nitrile oxides (generated in situ from oximes) and alkynes bearing the substituted aromatic group. This method allows for regioselective formation of 3,5-disubstituted isoxazoles with trifluoromethyl groups at the 5-position and aryl groups at the 3-position.

Alternative Synthetic Routes and Industrial Considerations

Avoidance of Hazardous Reactions

The described synthetic route avoids hazardous steps such as Grignard reactions and nitration, which are common in traditional methods for preparing trifluoromethylated aromatic compounds. This makes the process safer and more suitable for industrial scale-up.

Use of Readily Available Raw Materials

Starting from commercially available and inexpensive materials like 3,4-dimethyl chlorobenzene improves the economic feasibility of the synthesis. The process also features mild reaction conditions, environmentally friendly reagents, and high overall yields.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Cl2 gas, light, 50–150 °C, no solvent | 63 | Starting from 3,4-dimethyl chlorobenzene |

| 2 | Fluorine-Chlorine Exchange | HF, SbCl3 or SbCl5 catalyst, 50–200 °C, 0.1–0.5 MPa | 83–90 | Solvent-free, high purity |

| 3 | Hydrolysis | Lewis acid catalyst (ZnCl2 or FeCl3), 90–200 °C | 88–93 | Converts chloromethyl to aldehyde |

| 4 | Aldehyde Chlorination | AIBN initiator, Cl2, 90–95 °C | 92 | Produces benzoyl chloride intermediate |

| 5 | Coupling with Malonate | NaOtBu or Mg(OEt)2 base, THF or chlorobenzene solvent | 85 | Forms malonate intermediate for ring closure |

| 6 | Isoxazole Ring Formation | Cycloaddition of nitrile oxide and alkyne | 80–90 | Introduces trifluoromethyl and aryl groups |

Research Findings and Analytical Data

- LC-MS and NMR analyses confirm the structure and purity of intermediates and final products, with purities often exceeding 95%.

- The fluorination step is critical for achieving the desired substitution pattern and is optimized to minimize by-products.

- The cycloaddition method for isoxazole formation is regioselective and efficient, providing good yields and allowing for structural diversity.

- The overall synthetic route is scalable and environmentally benign, suitable for industrial production of trifluoromethylated isoxazole derivatives.

Actividad Biológica

3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₁H₆ClF₄NO

- CAS Number: 1285085-60-0

- Molecular Weight: 293.62 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

- Case Study: A study demonstrated that derivatives of oxazole compounds showed minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL against specific bacterial strains, suggesting a promising antimicrobial profile.

-

Anticancer Properties

- Research has indicated that 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole may possess anticancer properties, particularly in inhibiting tumor cell proliferation.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Study Findings: In vitro studies on various cancer cell lines have shown IC₅₀ values below 10 µM, indicating potent anticancer activity.

-

Anti-inflammatory Effects

- Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Research Insight: In a carrageenan-induced rat paw model, compounds with similar structures demonstrated significant reductions in inflammation markers.

Data Tables

Antimicrobial Studies

The antimicrobial efficacy of 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole was evaluated using standard disk diffusion methods. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with notable zones of inhibition.

Anticancer Mechanisms

In vitro assays revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory potential of this oxazole derivative. Results showed a marked decrease in paw edema compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to interact effectively with biological targets, enhancing the efficacy of drug formulations.

- Case Study : In a study published in Organic Letters, researchers demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents, showcasing its potential in therapeutic applications .

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this oxazole exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Data Table :

| Compound | Activity Type | Reference |

|---|---|---|

| 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole | Antimicrobial |

Agrochemical Applications

-

Pesticide Formulation :

- The compound is utilized in the formulation of agrochemicals, particularly as an active ingredient in pesticides. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.

- Case Study : Research published in Pesticide Biochemistry and Physiology highlighted the effectiveness of this compound in controlling specific pests while minimizing environmental impact .

-

Herbicide Development :

- It has been investigated for its potential use as a herbicide due to its selective toxicity against certain weed species.

- Data Table :

| Application | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Broadleaf Weeds | High |

Material Science Applications

- Polymer Chemistry :

- The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Its unique structure allows for modifications that can tailor physical properties for specific applications.

Comparación Con Compuestos Similares

Key Structural Features and Substituent Effects

The compound’s unique substitution pattern distinguishes it from other oxazole derivatives. Below is a comparative analysis with structurally related compounds:

Structural Insights :

- Halogenation: The target compound’s 4-chloro-2-fluoro-5-methylphenyl group introduces steric bulk and electronic effects distinct from simpler chlorophenyl or fluorophenyl derivatives (e.g., in ). The fluorine atom at position 2 may enhance metabolic stability compared to non-fluorinated analogs .

Physical and Chemical Properties

Q & A

Q. Table 1: Example Reaction Conditions

| Precursor | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-5-methylphenyl derivative | Bleaching Earth Clay | PEG-400 | 70–80°C | ~90% |

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Combined spectroscopic techniques are essential:

- IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, oxazole ring vibrations at 1600–1650 cm⁻¹).

- ¹H NMR reveals substituent positions (e.g., aromatic protons at δ 7.1–7.5 ppm, CF₃ groups as singlets near δ 3.8 ppm).

highlights these methods for analogous compounds, with deviations in chemical shifts indicating steric or electronic effects from chloro/fluoro substituents .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Optimization involves:

- Catalyst screening : Acidic clays (e.g., Bleaching Earth Clay) enhance regioselectivity in heterocycle formation .

- Solvent effects : Polar aprotic solvents like PEG-400 improve solubility of aromatic intermediates.

- Temperature control : Maintaining 70–80°C prevents byproduct formation from thermal decomposition.

Post-synthetic purification via recrystallization in aqueous acetic acid is recommended for scalability .

Advanced: What mechanistic insights explain the reactivity of trifluoromethyl-oxazole cores?

The electron-withdrawing CF₃ group activates the oxazole ring toward electrophilic substitution at the 4-position. In reactions with chlorophenyl derivatives, nucleophilic aromatic substitution (SNAr) occurs at the para-chloro site, facilitated by fluoride displacement. supports this mechanism in analogous systems, where chlorine acts as a leaving group under basic conditions .

Advanced: How does the compound’s stability vary under different storage conditions?

Stability is influenced by:

- Moisture : Hydrolysis of the oxazole ring can occur in aqueous media, requiring anhydrous storage.

- Light : UV exposure may degrade aryl-chloro bonds; amber glass containers are advised.

While direct data for this compound is limited, notes similar oxazole derivatives degrade at >40°C, suggesting storage at 2–8°C in inert atmospheres .

Advanced: What methodologies assess its potential as a bioactive agent (e.g., pesticide or kinase inhibitor)?

- Enzyme assays : Testing inhibition of Ryanodine receptors (RyR) or discoidin domain receptors (DDR1/2) using fluorescence polarization (FP) or ATPase activity assays. links structurally similar oxadiazoles to RyR modulation .

- Computational docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., DDR2 in ) .

Q. Table 2: Example Bioactivity Data for Analogues

| Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| RyR | Calcium flux | 120 ± 15 | |

| DDR1 | Kinase inhibition | 85 ± 10 |

Advanced: How do structural modifications (e.g., substituent changes) affect bioactivity?

- Chloro vs. fluoro substitution : Fluorine enhances metabolic stability but reduces ring electrophilicity.

- Trifluoromethyl position : Para-CF₃ on oxazole improves target binding vs. meta-substitution. shows oxadiazole analogues with 4-CF₃ groups exhibit 3-fold higher activity against kinases .

Basic: What analytical challenges arise in quantifying this compound in complex matrices?

- LC-MS/MS interference : Co-eluting metabolites or degradation products require high-resolution columns (C18, 2.6 µm particle size).

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.

Advanced: How can computational modeling guide derivative design?

- QSAR models : Predict logP and solubility using substituent parameters (e.g., Hammett σ values for aryl groups).

- DFT calculations : Optimize geometries to identify stable conformers for target binding. used such models to design dual DDR1/2 inhibitors .

Basic: What safety precautions are critical during handling?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.